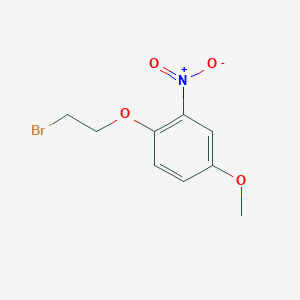

N-(3-aminopropyl)-3-bromobenzamide

Descripción general

Descripción

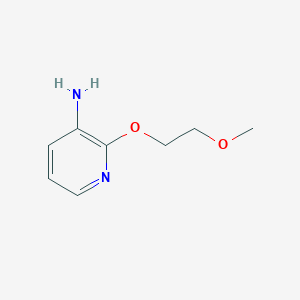

N-(3-aminopropyl)-3-bromobenzamide (NAP-3-BB) is a small molecule that has been used in various research studies due to its versatile properties. It is a derivative of benzamide with a bromine atom at the 3-position and an aminopropyl group at the N-position. NAP-3-BB has been used in a variety of scientific studies, including pharmacology, biochemistry, and molecular biology. Its unique properties allow it to be used in a wide range of experiments, from biochemical analyses to drug delivery systems.

Aplicaciones Científicas De Investigación

Cancer Treatment Research

N-(3-Aminopropyl)-3-bromobenzamide has shown potential in cancer treatment research. A study discovered a compound, AZD4877, from a series of novel kinesin spindle protein (KSP) inhibitors, which exhibited biochemical potency suitable for clinical development. This compound, related to N-(3-Aminopropyl)-3-bromobenzamide, induced cellular death by arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition (Theoclitou et al., 2011).

Chemical Synthesis

In chemical synthesis, derivatives of N-(3-Aminopropyl)-3-bromobenzamide have been utilized in various reactions. For example, the CuI-catalyzed reaction of o-bromobenzamide derivatives with 1,3-diketones was used to synthesize 3-substituted isocoumarins (Cai, Wang, & Xi, 2012). Another study synthesized N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives as potential antiociceptive-antimicrobial agents, using a similar chemical structure (Koçyiğit-Kaymakçıoğlu et al., 2008).

Development of Novel Pharmaceuticals

N-(3-Aminopropyl)-3-bromobenzamide derivatives have been explored for developing new pharmaceuticals. A study involved the synthesis of novel N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, which showed potential as anti-enterovirus 71 agents, suggesting its use in antiviral drug development (Ji et al., 2013).

Material Science and Catalysis

In material science and catalysis, derivatives of N-(3-Aminopropyl)-3-bromobenzamide have been applied. For instance, N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, a derivative, was grafted onto mesoporous silicas, demonstrating its use as an efficient and reusable catalyst for Knoevenagel condensation in aqueous media (Zhao et al., 2010).

Mecanismo De Acción

Target of Action

N-(3-aminopropyl)-3-bromobenzamide is a derivative of spermidine , a polyamine that is found in almost all tissues in association with nucleic acids . It is known to interact with several targets, including the Beta-1 and Beta-2 adrenergic receptors, Thioredoxin reductase 1, cytoplasmic, Gentamicin 3’-acetyltransferase, and Spermidine/putrescine-binding periplasmic protein .

Mode of Action

Spermidine is thought to help stabilize some membranes and nucleic acid structures .

Biochemical Pathways

Spermidine, from which N-(3-aminopropyl)-3-bromobenzamide is derived, is involved in several biochemical pathways. These include the Cystathionine beta-Synthase Deficiency pathway, Methionine Metabolism pathway, Methionine Adenosyltransferase Deficiency pathway, and the Spermidine and Spermine Biosynthesis pathway

Result of Action

It is known that spermidine, the compound from which it is derived, is thought to help stabilize some membranes and nucleic acid structures .

Action Environment

It is known that spermidine, the compound from which it is derived, is found in almost all tissues in association with nucleic acids , suggesting that it may be influenced by the cellular environment.

Propiedades

IUPAC Name |

N-(3-aminopropyl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAVKJAJILOEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-3-bromobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)

![N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B3198649.png)

![tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3198676.png)

![2-[(2-Bromoethoxy)methyl]oxane](/img/structure/B3198699.png)

![3-[(Cyclopropylamino)methyl]benzamide](/img/structure/B3198725.png)

![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)